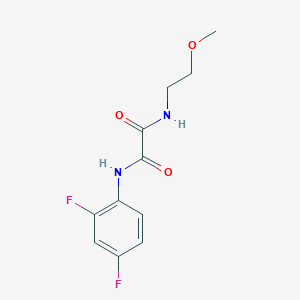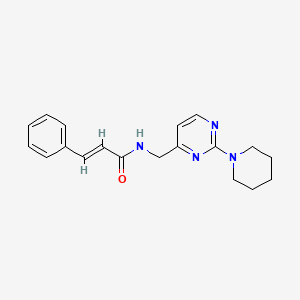
N-Cyclopropyl-6-Morpholinopyrimidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a cyclopropyl group, a morpholine ring, and a carboxamide group attached to a pyrimidine core
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Chemical Biology: It is utilized in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.
Wirkmechanismus
Target of Action
A similar compound, n-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide, targets the vascular endothelial growth factor receptor 2 (vegfr2) in humans . This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells .
Mode of Action
Based on the target of the similar compound mentioned above, it can be hypothesized that n-cyclopropyl-6-morpholinopyrimidine-4-carboxamide might interact with its target receptor, potentially inhibiting the angiogenesis process .
Biochemical Pathways
Given the potential target, it can be inferred that the compound may affect pathways related to angiogenesis and potentially cancer progression .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body .
Result of Action
Based on the potential target, it can be hypothesized that the compound might inhibit angiogenesis, thereby potentially affecting the growth and spread of cancer cells .
Action Environment
Environmental factors can significantly impact the effectiveness and stability of a compound, including factors such as temperature, pH, and the presence of other compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane, in the presence of a catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core using suitable nucleophiles and leaving groups.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Halides, nucleophiles such as amines or thiols, solvents like dimethylformamide or dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Hydrolysis: Carboxylic acid and amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide derivatives: Compounds with similar structures but different substituents on the pyrimidine core or morpholine ring.
Pyrimidine carboxamides: Compounds with a pyrimidine core and a carboxamide group but different substituents on the core.
Morpholine-containing compounds: Compounds with a morpholine ring and various other functional groups.
Uniqueness
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide is unique due to the specific combination of its cyclopropyl group, morpholine ring, and carboxamide group attached to a pyrimidine core This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Eigenschaften
IUPAC Name |
N-cyclopropyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-11(14-8-13-10)16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVKZVQHHZGVMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363518.png)
![6-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B2363519.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)

![6-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2363523.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)
![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)
